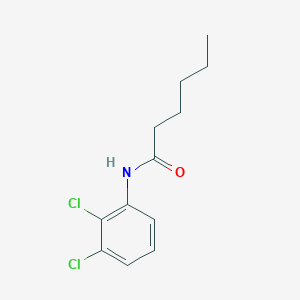![molecular formula C25H23N3O B332699 N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B332699.png)
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a quinolinecarboxamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method includes the condensation of 3-methylquinoline-4-carboxylic acid with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The intermediate product is then subjected to further reactions to introduce the phenyl group, often through a Friedel-Crafts acylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学研究应用
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:
作用机制
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in the case of its anticancer activity, the compound may inhibit the function of key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
N-[4-(dimethylamino)phenyl]-vinylquinoxalines: These compounds share a similar structural motif but differ in the presence of a vinyl group instead of the quinolinecarboxamide structure.
1,8-Naphthalimide derivatives: These compounds are used in similar applications, such as OLEDs, but have a different core structure.
Uniqueness
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science .
属性
分子式 |
C25H23N3O |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O/c1-17-23(25(29)26-19-13-15-20(16-14-19)28(2)3)21-11-7-8-12-22(21)27-24(17)18-9-5-4-6-10-18/h4-16H,1-3H3,(H,26,29) |
InChI 键 |
CWJSXABPTXTTTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
规范 SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


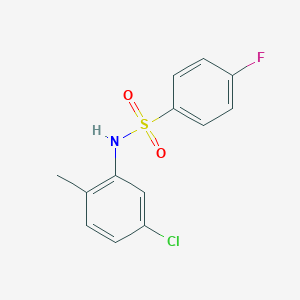
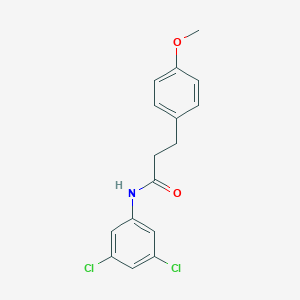
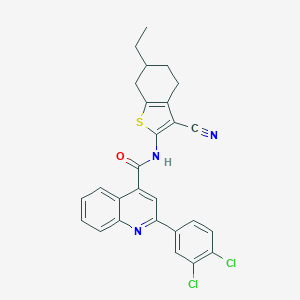
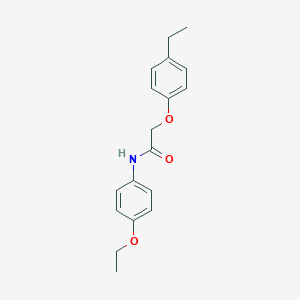
![2-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B332622.png)
![4-[(4-Cinnamyl-1-piperazinyl)carbonyl]-2-(3,4-dichlorophenyl)quinoline](/img/structure/B332623.png)
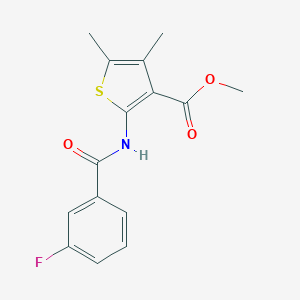
methanone](/img/structure/B332627.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dichloroanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B332630.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B332632.png)
![10-[2-(4-FLUOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B332635.png)
![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B332636.png)
![2,5-dichloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B332637.png)
